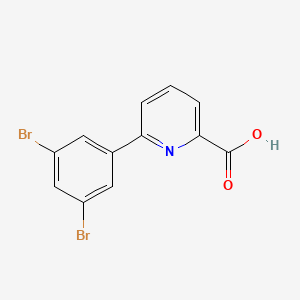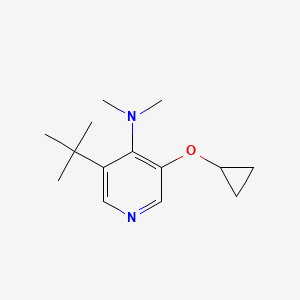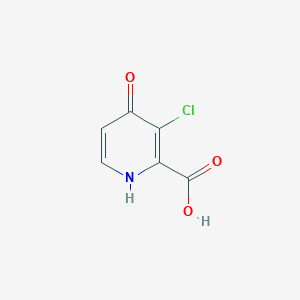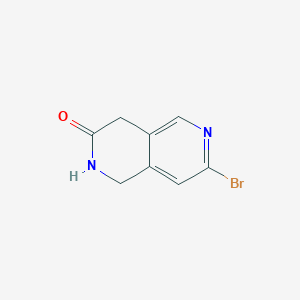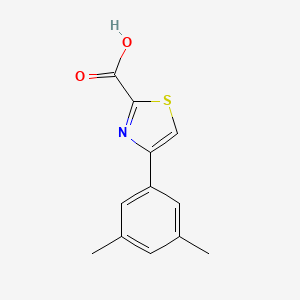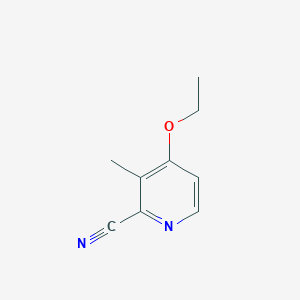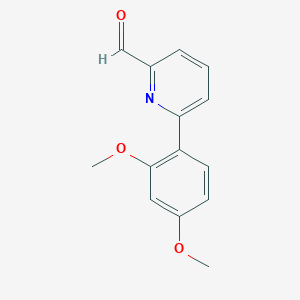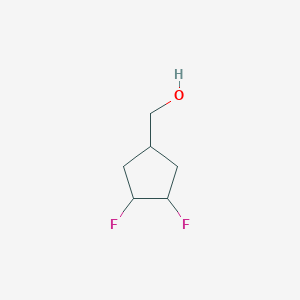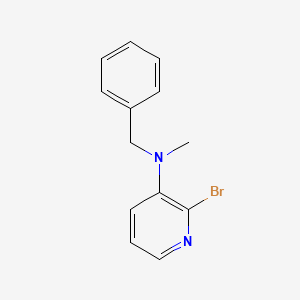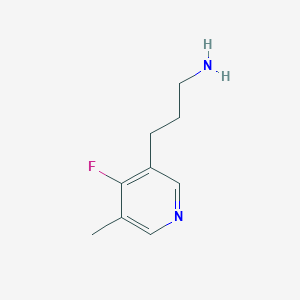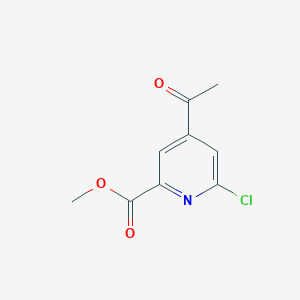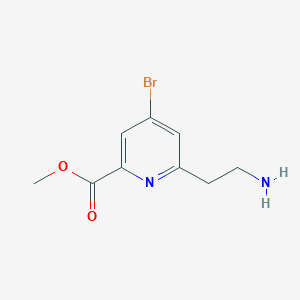![molecular formula C7H11ClN2O B14854693 N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine CAS No. 1393584-84-3](/img/structure/B14854693.png)
N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine is a chemical compound with a complex structure that includes an oxazole ring, a chloromethyl group, and a dimethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine typically involves the chloromethylation of an oxazole derivative followed by amination. One common method involves the reaction of 4-(Chloromethyl)-1,3-oxazole with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts such as zinc chloride or iron chloride can enhance the efficiency of the chloromethylation step .
化学反应分析
Types of Reactions
N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce oxazole N-oxides .
科学研究应用
N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
作用机制
The mechanism of action of N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1,3-oxazole: A precursor in the synthesis of N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine.
N,N-Dimethylamine: A simple amine used in various organic synthesis reactions.
Oxazoline derivatives: Compounds with similar ring structures but different substituents, used in pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable tool in synthetic chemistry and a potential candidate for drug development and materials science applications .
属性
CAS 编号 |
1393584-84-3 |
|---|---|
分子式 |
C7H11ClN2O |
分子量 |
174.63 g/mol |
IUPAC 名称 |
1-[4-(chloromethyl)-1,3-oxazol-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H11ClN2O/c1-10(2)4-7-9-6(3-8)5-11-7/h5H,3-4H2,1-2H3 |
InChI 键 |
LBEYXXFDHJKNGY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=NC(=CO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
